molecular formula C15H26O B14375769 16-Oxabicyclo[10.3.1]hexadec-12-ene CAS No. 89328-33-6

16-Oxabicyclo[10.3.1]hexadec-12-ene

Cat. No.: B14375769
CAS No.: 89328-33-6
M. Wt: 222.37 g/mol
InChI Key: NLXIBWRIRQJZIP-UHFFFAOYSA-N
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Description

16-Oxabicyclo[10.3.1]hexadec-12-ene is a bicyclic ether compound with a unique structure that has garnered interest in various fields, particularly in the fragrance industry. This compound is known for its role as an intermediate in the synthesis of fragrance ingredients such as 3-methylcyclopentadecenone (MUSCENONE®) and its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Oxabicyclo[10.3.1]hexadec-12-ene typically involves the reaction of 3-Methyl-1,5-cyclopentadecanedione with a metal or metalloid alkoxide. This reaction is carried out under controlled conditions to ensure high yield and purity . The process can be scaled up for industrial production, making it a viable method for large-scale synthesis .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of advanced techniques to maintain consistency and efficiency. The reaction is often conducted in the presence of catalysts such as Raney copper or Raney nickel, which facilitate the cyclodehydrogenation-dehydration of the intermediate diol . This method ensures a high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

16-Oxabicyclo[10.3.1]hexadec-12-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into other useful intermediates.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further utilized in the synthesis of other compounds, particularly in the fragrance industry .

Scientific Research Applications

16-Oxabicyclo[10.3.1]hexadec-12-ene has several scientific research applications:

Mechanism of Action

The mechanism by which 16-Oxabicyclo[10.3.1]hexadec-12-ene exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. These products can then interact with biological systems, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene: A similar compound used in the fragrance industry.

    3-Methyl-1,5-cyclopentadecanedione: Another intermediate in the synthesis of fragrance ingredients.

Uniqueness

16-Oxabicyclo[10.3.1]hexadec-12-ene stands out due to its unique bicyclic structure, which imparts specific chemical properties that are valuable in various applications. Its ability to serve as an intermediate in the synthesis of high-value fragrance ingredients highlights its importance in the industry.

Properties

CAS No.

89328-33-6

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

16-oxabicyclo[10.3.1]hexadec-1(15)-ene

InChI

InChI=1S/C15H26O/c1-2-4-6-8-11-15-13-9-12-14(16-15)10-7-5-3-1/h12,15H,1-11,13H2

InChI Key

NLXIBWRIRQJZIP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC2=CCCC(O2)CCCC1

Origin of Product

United States

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